molecular formula C28H43N9O8S B14255469 L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine CAS No. 185059-86-3

L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine

Cat. No.: B14255469
CAS No.: 185059-86-3
M. Wt: 665.8 g/mol
InChI Key: YRNILSFPJBOVBW-SXYSDOLCSA-N
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Description

L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine is a peptide compound composed of six amino acids: L-glutamine, L-methionine, L-proline, glycine, and L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like HBTU or DIC are used for amino acid substitution.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various molecular pathways. For example, it could modulate enzyme activity by acting as a substrate or inhibitor, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-alanine
  • L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-serine

Uniqueness

L-Glutaminyl-L-methionyl-L-prolyl-L-prolylglycyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of histidine, for example, can influence the compound’s ability to bind metal ions and participate in catalytic reactions, setting it apart from similar peptides.

Properties

CAS No.

185059-86-3

Molecular Formula

C28H43N9O8S

Molecular Weight

665.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C28H43N9O8S/c1-46-11-8-18(35-24(40)17(29)6-7-22(30)38)26(42)37-10-3-5-21(37)27(43)36-9-2-4-20(36)25(41)32-14-23(39)34-19(28(44)45)12-16-13-31-15-33-16/h13,15,17-21H,2-12,14,29H2,1H3,(H2,30,38)(H,31,33)(H,32,41)(H,34,39)(H,35,40)(H,44,45)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

YRNILSFPJBOVBW-SXYSDOLCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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